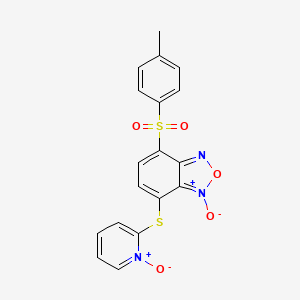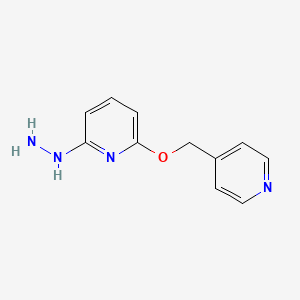
1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine is a chemical compound that features a hydrazine group attached to a pyridine ring, which is further substituted with a pyridin-4-ylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine typically involves the reaction of 2-chloro-6-(pyridin-4-ylmethoxy)pyridine with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including coordination polymers and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of 1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine involves its interaction with molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine rings can engage in π-π stacking interactions or hydrogen bonding with target molecules, further influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)piperazine Hydrochloride: A similar compound with a piperazine ring instead of a hydrazine group.
2-(Pyridin-4-ylmethoxy)pyridine: Lacks the hydrazine group but retains the pyridine structure.
4-(Pyridin-2-ylmethoxy)pyridine: Similar structure with different substitution pattern.
Uniqueness
1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine is unique due to its hydrazine group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
1184920-90-8 |
|---|---|
Fórmula molecular |
C11H12N4O |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
[6-(pyridin-4-ylmethoxy)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C11H12N4O/c12-15-10-2-1-3-11(14-10)16-8-9-4-6-13-7-5-9/h1-7H,8,12H2,(H,14,15) |
Clave InChI |
CDKSGLCIPHPWKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)OCC2=CC=NC=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


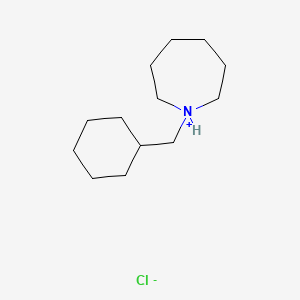
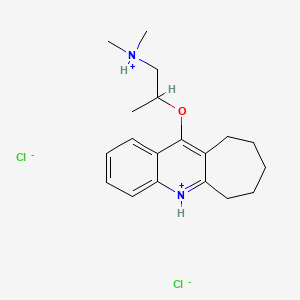
![(1R,5R,6R,13R)-16-[(1R,5R,6R,7R,13S)-5,13-bis(3,4-dihydroxyphenyl)-6,9,17,19,21-pentahydroxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-yl]-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13755210.png)
![Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]-](/img/structure/B13755214.png)
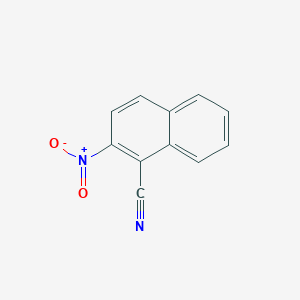



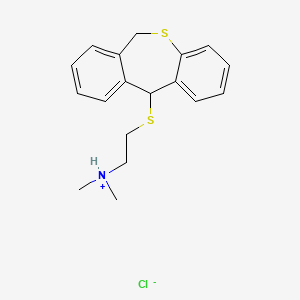

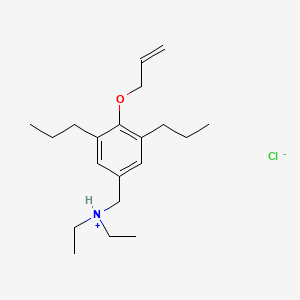

![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
